Technical Documentation Center
Methyl 5-formyl-2-(piperidin-1-yl)benzoate Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
No content available
Technical Notes & Optimization
No content available
Reference Data & Comparative Studies
Comparative Analytical Guide: 1H NMR Profiling of Methyl 5-formyl-2-(piperidin-1-yl)benzoate in Synthetic Workflows
Comparative Analytical Guide: 1H NMR Profiling of Methyl 5-formyl-2-(piperidin-1-yl)benzoate in Synthetic Workflows
Executive Summary & Application Context
Methyl 5-formyl-2-(piperidin-1-yl)benzoate is a critical pharmaceutical intermediate, most notably serving as the "Right-Hand Side" (RHS) building block in the synthesis of PARP inhibitors such as Niraparib .
In drug development workflows, this molecule is typically synthesized via Nucleophilic Aromatic Substitution (
This guide compares the 1H NMR profile of the target product against its specific precursor and common degradants, providing a self-validating protocol for reaction monitoring.
Structural Analysis & Theoretical Shift Logic
To interpret the spectrum accurately, one must understand the electronic causality governing the chemical shifts.
-
Substituent 1 (Pos 1): Methyl Ester (
). Moderate Electron Withdrawing Group (EWG). Deshields ortho protons (H-6). -
Substituent 2 (Pos 2): Piperidine.[1][2][3][4] Strong Electron Donating Group (EDG) via resonance. This is the key differentiator . It significantly shields the ortho (H-3) and para (H-5, though H-5 is substituted) positions compared to the Fluorine precursor.
-
Substituent 3 (Pos 5): Formyl (
). Strong EWG. Deshields ortho protons (H-4 and H-6).
The "Fingerprint" Region
The aromatic region (7.0 – 8.5 ppm) tells the story of the reaction.
-
Starting Material (SM): The Fluorine atom causes H-F coupling , splitting the aromatic signals into complex multiplets.
-
Product (P): The Piperidine ring removes the F-coupling and introduces a strong shielding effect on H-3, pushing it upfield (lower ppm).
Experimental Protocol: High-Resolution 1H NMR
Standardized for 400 MHz or 600 MHz instruments.
A. Sample Preparation[1][4][5][6][7]
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Dissolve in 0.6 mL Chloroform-d (
) .-
Note:
is preferred over for this intermediate because it minimizes water peak interference near the piperidine aliphatic signals and prevents potential transesterification artifacts observed in alcoholic solvents.
-
-
Filtration: If the crude reaction mixture contains inorganic salts (
, ), filter through a small plug of glass wool into the NMR tube.
B. Acquisition Parameters (Quantitative Focus)
-
Pulse Angle:
(maximizes signal-to-noise for quick scans). -
Relaxation Delay (
): Set to seconds.-
Reasoning: The aldehyde proton has a long
relaxation time. Short delays will under-integrate the aldehyde peak, leading to false purity calculations.
-
-
Scans: 16 (sufficient for >95% purity), 64 (for impurity profiling <1%).
Comparative Data: Product vs. Precursor
The following table contrasts the target molecule with its direct precursor, Methyl 2-fluoro-5-formylbenzoate .
| Proton Assignment | Target Product (Piperidine) | Precursor (Fluoro) | Diagnostic Change |
| -CHO (Aldehyde) | 9.85 (s, 1H) | 10.05 (s, 1H) | Upfield Shift: Piperidine donation shields the carbonyl slightly. |
| Ar-H6 (Ortho to Ester) | 8.25 (d, | 8.55 (dd, | Loss of Coupling: The distinct H-F coupling disappears. |
| Ar-H4 (Ortho to CHO) | 7.90 (dd, 1H) | 8.15 (m) | Simplification: Becomes a clean doublet of doublets. |
| Ar-H3 (Ortho to N) | 7.15 (d, | 7.35 (t, | Shielding: Significant upfield shift due to N-lone pair resonance. |
| -COOCH3 (Ester) | 3.92 (s, 3H) | 3.98 (s, 3H) | Minor Shift: Stable singlet; integration reference. |
| Piperidine | 3.15 (m, 4H) | Absent | New Signal: Distinct multiplet appearing in aliphatic region. |
| Piperidine | 1.60 - 1.80 (m, 6H) | Absent | New Signal: Broad aliphatic cluster. |
Self-Validating Integration Logic
To confirm the structure without external standards, check the internal ratios:
-
Set the Aldehyde (-CHO) peak at 9.85 ppm to Integral = 1.00 .
-
The Methyl Ester singlet at 3.92 ppm must integrate to 3.00 (
). -
The Piperidine
-protons at 3.15 ppm must integrate to 4.00 .-
Failure Mode: If Aldehyde is 1.00 but Piperidine is 3.5, the reaction is incomplete or side-products formed.
-
Reaction Monitoring Workflow (Visualization)
The following diagram outlines the logical decision tree for analyzing the
Figure 1: Decision logic for monitoring the
Troubleshooting & Impurity Profiling
Even with a "clean" aromatic region, two common impurities can compromise the yield.
Impurity A: Hydrolyzed Acid (5-formyl-2-(piperidin-1-yl)benzoic acid)
-
Cause: Presence of water in the basic reaction mixture (Piperidine acts as a base).
-
Spectral Flag:
-
Disappearance of the Methyl Ester singlet at 3.92 ppm .
-
Appearance of a broad, exchangeable singlet >11.0 ppm (COOH).
-
Note: The aromatic protons will shift slightly downfield due to the acid being a stronger EWG than the ester.
-
Impurity B: Residual Piperidine[1]
-
Cause: Excess reagent not removed during workup.
-
Spectral Flag:
-
Sharp multiplets at 2.80 ppm and 1.50 ppm .
-
Differentiation: Bound piperidine (in product)
-protons are at 3.15 ppm (deshielded by the aromatic ring). Free piperidine -protons are upfield at 2.80 ppm .
-
Advanced Validation: 2D NMR (NOESY)
If regiochemistry is in doubt (e.g., if the starting material isomer purity was questionable), a 1D NOESY experiment provides definitive proof.
-
Target Interaction: Irradiate the Methyl Ester singlet (3.92 ppm).
-
Expected NOE: You should observe a strong enhancement of the Ar-H6 proton (8.25 ppm).
-
Negative Control: You should NOT see enhancement of the Piperidine protons. If you do, the ester and piperidine are ortho to each other, implying the wrong isomer or a rearrangement.
References
-
Preparation of Piperidinylphenylindazolylcarboxamide (Niraparib).
- Source: World Intellectual Property Organiz
- Relevance: Defines the primary synthetic route and intermediate characteriz
-
URL:[Link]
- Method for Synthesizing Niraparib (CN107602558A).
-
NMR Chemical Shifts of Trace Impurities: Common Solvents.
- Source:Organometallics 2010, 29, 9, 2176–2179.
- Relevance: Essential for distinguishing residual piperidine and solvent peaks in .
-
URL:[Link]
Sources
- 1. CN106432058A - Preparation method of Niraparib intermediate 4-(3S-piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperidinyl Benzoate Derivatives
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperidinyl Benzoate Derivatives
For researchers, medicinal chemists, and forensic scientists, the structural elucidation of novel psychoactive substances and pharmaceutical compounds is a critical endeavor. Piperidinyl benzoate derivatives, a scaffold present in numerous bioactive molecules, including synthetic opioids like fentanyl and its analogs, present a unique analytical challenge. Understanding their fragmentation patterns in mass spectrometry is paramount for unambiguous identification and characterization. This guide provides an in-depth, comparative analysis of the mass spectral fragmentation of these derivatives, grounded in established principles and supported by experimental data. We will explore the key fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into how substituent modifications influence the resulting mass spectra.
The Decisive Moment: Ionization and its Impact on Fragmentation
The choice of ionization technique, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), fundamentally dictates the initial fragmentation cascades of piperidinyl benzoate derivatives.
-
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation. This results in a complex mass spectrum rich with structural information, often including a discernible molecular ion peak. The initial ionization event typically occurs at the lone pair of electrons on the piperidine nitrogen, initiating a series of characteristic fragmentation pathways.[1]
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+.[1] This method is particularly well-suited for less volatile or thermally labile compounds and is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation. In ESI, fragmentation is generally more controlled and predictable, often initiated from the protonated nitrogen atom.[1]
Core Fragmentation Pathways: A Tale of Two Moieties
The fragmentation of piperidinyl benzoate derivatives is a story told by its two primary structural components: the piperidine ring and the benzoate group. The interplay of these two moieties, and the substituents they bear, governs the observed product ions.
The Piperidine Ring: A Hub of Fragmentation Activity
The saturated heterocyclic piperidine ring is a focal point for several key fragmentation reactions:
-
α-Cleavage: This is a predominant fragmentation pathway in EI-MS.[1] The cleavage of the carbon-carbon bond adjacent to the nitrogen atom results in the formation of a resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[1]
-
Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions. This process is more prevalent in EI-MS due to the higher energy input.[1]
-
Neutral Loss: In ESI-MS/MS, the loss of small neutral molecules from the protonated molecular ion is a common fragmentation route. For instance, piperidine alkaloids often exhibit the neutral loss of water or acetic acid.[2]
The Benzoate Group: A Source of Diagnostic Ions
The benzoate ester portion of the molecule also contributes significantly to the mass spectrum, producing highly diagnostic fragment ions:
-
Formation of the Benzoyl Cation: A very common and often abundant fragment corresponds to the benzoyl cation (C₆H₅CO⁺) at m/z 105.[3][4] This ion is formed by the cleavage of the ester bond.
-
Substituent Effects on the Benzoyl Cation: Substituents on the aromatic ring will shift the mass of the benzoyl cation accordingly. For example, a methoxy-substituted benzoyl cation would appear at m/z 135.
A Comparative Analysis: The Influence of Substituents
The true complexity and diagnostic power of mass spectrometry for this class of compounds are revealed when comparing the fragmentation patterns of variously substituted derivatives. The nature and position of substituents on both the piperidine ring and the benzoate group can dramatically alter the preferred fragmentation pathways.[1][5]
Substituents on the Piperidine Nitrogen
The group attached to the piperidine nitrogen has a profound effect on the fragmentation pattern. Let's consider a comparison between an N-methyl and an N-benzyl substituent on a 4-piperidinyl benzoate core structure.
| Substituent on Nitrogen | Key Fragmentation Pathway | Characteristic Fragment Ions (m/z) |
| Methyl (-CH₃) | α-cleavage leading to loss of a methyl radical. | M-15 |
| Cleavage of the N-C bond to the piperidine ring. | m/z 58 (C₃H₈N⁺) | |
| Benzyl (-CH₂Ph) | Formation of the tropylium ion. | m/z 91 (C₇H₇⁺) |
| Cleavage of the benzylic C-N bond. | M-91 |
The presence of a benzyl group introduces the highly stable tropylium ion (m/z 91) as a major fragment, which is a hallmark of benzyl-containing compounds. This provides a clear point of differentiation from a simple N-alkyl substituted analog.
Substituents on the Piperidine Ring
Substituents directly on the piperidine ring can direct fragmentation in specific ways. For example, in fentanyl analogs, a methyl group on the piperidine ring can lead to the formation of a fragment ion at m/z 202 instead of the typical m/z 188.[5]
Substituents on the Benzoate Ring
Substituents on the benzoate ring primarily affect the mass of the benzoyl cation and related fragments. The electronic nature of the substituent can also influence the relative abundance of certain fragments.
Experimental Protocols
To facilitate the analysis of piperidinyl benzoate derivatives in your own laboratory, we provide the following detailed experimental protocols for both LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Analysis
This protocol is suitable for the analysis of a wide range of piperidinyl benzoate derivatives, including those that are less volatile or thermally labile.[1]
1. Sample Preparation:
- Accurately weigh 1 mg of the piperidinyl benzoate derivative.
- Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
- Perform serial dilutions to prepare working standards and quality control samples at the desired concentrations.
- For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
- Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for column re-equilibration. The specific gradient will need to be optimized for the analyte of interest.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 1 - 5 µL.
- Column Temperature: 30 - 40 °C.
- Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[1]
- MS/MS Method:
- Perform a full scan (e.g., m/z 100-1000) to determine the precursor ion (protonated molecule [M+H]⁺).
- Perform a product ion scan of the precursor ion to observe the fragmentation pattern.
- Optimize the collision energy to obtain a good distribution of fragment ions.
3. Data Analysis:
- Identify the precursor and product ions.
- Propose fragmentation pathways based on the observed mass losses.
- Compare the fragmentation pattern to that of known standards or library spectra for identification.
Protocol 2: GC-MS Analysis
This protocol is suitable for the analysis of volatile and thermally stable piperidinyl benzoate derivatives.[1]
1. Sample Preparation:
- Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- Prepare working standards by serial dilution.
- Derivatization (e.g., acylation, silylation) may be necessary for compounds with active hydrogens to improve their volatility and chromatographic behavior.
2. GC-MS Instrumentation and Conditions:
- GC System: A gas chromatograph.
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 - 280 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), ramp to a high temperature (e.g., 250-300 °C) to elute the analyte. The program needs to be optimized for the specific compound.
- Injection Mode: Split or splitless, depending on the concentration of the analyte.
- Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.
- Ionization Energy: 70 eV.
- Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-550).
3. Data Analysis:
- Identify the molecular ion peak, if present.
- Analyze the fragmentation pattern to identify characteristic ions and neutral losses.
- Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for identification.
Visualizing the Fragmentation Pathways
To further clarify the key fragmentation mechanisms, the following diagrams illustrate the primary pathways for a generic N-substituted 4-piperidinyl benzoate under both EI and ESI conditions.
Caption: Key EI fragmentation pathways for piperidinyl benzoate derivatives.
Caption: Common ESI-MS/MS fragmentation pathways for piperidinyl benzoate derivatives.
Conclusion
The mass spectral fragmentation of piperidinyl benzoate derivatives is a complex yet predictable process governed by the interplay of the piperidine and benzoate moieties. By understanding the fundamental fragmentation pathways, such as α-cleavage, ring fission, and the formation of the benzoyl cation, and by carefully considering the influence of substituents, researchers can confidently identify and characterize these important compounds. The choice of ionization technique plays a crucial role in the observed fragmentation, with EI providing extensive fragmentation for detailed structural elucidation and ESI offering a softer approach for determining the molecular weight and guiding targeted MS/MS experiments. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists working in drug discovery, forensic analysis, and related fields.
References
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem. (URL: )
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (URL: [Link])
-
Handbook of LC‐MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations - ResearchGate. (URL: [Link])
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (URL: [Link])
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (URL: [Link])
-
The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry - Rapid Communications in Mass Spectrometry. (URL: [Link])
-
Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. (URL: [Link])
-
fragmentation patterns in mass spectra - Chemguide. (URL: [Link])
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. (URL: [Link])
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
Mass Spectrometry: Fragmentation - SlidePlayer. (URL: [Link])
-
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (URL: [Link])
-
Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (URL: [Link])
-
Mass spectra and major fragmentation patterns of piperazine designer drugs by liquid chromatography-mass spectrometry - ResearchGate. (URL: [Link])
-
Need help interpreting fragmentation pattern (ESI-MS/MS) of pitofenone (methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate) : r/chemhelp - Reddit. (URL: [Link])
-
Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules - SciSpace. (URL: [Link])
-
Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - ResearchGate. (URL: [Link])
-
N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (URL: [Link])
Sources
Technical Guide: FTIR Characterization of Methyl 5-formyl-2-(piperidin-1-yl)benzoate
Technical Guide: FTIR Characterization of Methyl 5-formyl-2-(piperidin-1-yl)benzoate
Executive Summary
This guide provides a comprehensive spectroscopic analysis of Methyl 5-formyl-2-(piperidin-1-yl)benzoate , a critical pharmacophore often utilized in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and other bioactive heterocycles.
Unlike generic spectral databases, this document focuses on the diagnostic utility of Fourier Transform Infrared (FTIR) spectroscopy for Process Analytical Technology (PAT). We explicitly compare the target molecule's spectral fingerprint against its synthetic precursors to establish self-validating quality control (QC) protocols.
Structural Analysis & Vibrational Theory
To accurately interpret the FTIR spectrum, one must understand the electronic environment of the molecule. This compound exhibits a classic "Push-Pull" electronic system :
-
Electron Donor (Push): The piperidine nitrogen at the ortho position (C2) acts as a strong resonance donor.
-
Electron Acceptor (Pull): The formyl group at the meta position (relative to ester) but para to the piperidine (C5) acts as a strong resonance acceptor.
Impact on Wavenumbers: The resonance interaction between the C2-Nitrogen and the C5-Aldehyde significantly increases the single-bond character of the aldehyde carbonyl, shifting its absorption to a lower frequency compared to a standard benzaldehyde. Conversely, the C1-Ester is sterically crowded by the bulky piperidine ring, likely twisting it out of planarity with the benzene ring, which reduces conjugation and maintains a higher carbonyl frequency.
Characteristic FTIR Peaks (Diagnostic Table)
The following table outlines the critical peaks required for identity verification.
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Diagnostic Insight (Causality) |
| Ester C=O | Stretching | 1725 ± 5 | Appears as a sharp, intense band. Higher frequency than the aldehyde due to steric twisting (reduced conjugation) caused by the ortho-piperidine group. |
| Aldehyde C=O | Stretching | 1675 ± 10 | Key Indicator. Significantly red-shifted (lowered) from typical benzaldehydes (~1700) due to the strong "push-pull" resonance from the para-piperidine nitrogen. |
| Aldehyde C-H | Fermi Resonance | 2850 & 2760 | The "Fermi Doublet." Two weak-to-medium bands. The lower band (2760 cm⁻¹) is crucial for distinguishing aldehydes from ketones/esters. |
| Piperidine C-H | sp³ Stretching | 2935 - 2860 | Multiple bands representing the cyclic methylene (-CH₂-) groups of the piperidine ring. Distinguishes this compound from non-alkylated precursors. |
| Ar-N (Amine) | C-N Stretching | 1360 - 1340 | Strong band indicating the tertiary aromatic amine linkage. Confirms the successful substitution of the leaving group (e.g., Fluorine) by piperidine. |
| Aromatic Ring | C=C Stretching | 1600, 1580 | Skeletal vibrations of the benzene ring. The intensity is enhanced by the polar substituents. |
| Ester C-O | Stretching | 1280 - 1250 | Strong, broad band characteristic of benzoate esters (C-O-C asymmetric stretch). |
Comparative Analysis: Target vs. Alternatives
For a researcher, the "alternative" is often the starting material or a failed reaction impurity . The most common synthesis route involves Nucleophilic Aromatic Substitution (SNAr) of Methyl 5-formyl-2-fluorobenzoate with piperidine.
Comparison: Target vs. Precursor (Methyl 5-formyl-2-fluorobenzoate)
| Feature | Precursor (Fluoro-Analog) | Target (Piperidinyl-Product) | QC Decision Rule |
| Aldehyde Shift | ~1705 cm⁻¹ (Normal) | ~1675 cm⁻¹ (Red-shifted) | Monitor: As reaction proceeds, the lower C=O band grows. |
| C-H Region | Only Aromatic/Methyl (<3000 weak) | Strong sp³ bands (2935 cm⁻¹) | Validation: Appearance of aliphatic C-H confirms piperidine addition. |
| Fingerprint | C-F Stretch (~1200-1100 cm⁻¹) | C-N Stretch (~1350 cm⁻¹) | Purity: Disappearance of C-F bands indicates consumption of starting material. |
Expert Insight: The shift in the Aldehyde Carbonyl (Δ ≈ 30 cm⁻¹) is the most reliable metric for real-time reaction monitoring using an in-situ IR probe (e.g., Mettler Toledo ReactIR), as it is less susceptible to solvent overlap than the fingerprint region.
Experimental Protocol: ATR-FTIR Data Acquisition
To ensure reproducible data consistent with the values above, follow this self-validating protocol.
Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.
Step-by-Step Methodology:
-
System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution. Validation: Ensure the region 2500–2000 cm⁻¹ (diamond absorption) is consistent with previous backgrounds.
-
Sample Prep: Place ~5 mg of the solid Methyl 5-formyl-2-(piperidin-1-yl)benzoate on the crystal.
-
Contact Pressure: Apply pressure using the anvil until the force gauge reads ~80-100N (or "click" for preset anvils). Reasoning: Consistent pressure ensures uniform path length and peak intensity ratios.
-
Acquisition: Scan from 4000 to 600 cm⁻¹. Accumulate 32 scans to optimize Signal-to-Noise (S/N) ratio.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply ATR correction unless comparing directly to transmission (KBr) library data, as this distorts peak ratios.
Visualization of Workflows & Logic
Diagram 1: Synthesis Monitoring Logic (SNAr Reaction)
This diagram illustrates the logical flow for using FTIR to validate the transformation from precursor to target.
Caption: Logic flow for monitoring the SNAr conversion of the fluoro-precursor to the piperidinyl-target using diagnostic spectral shifts.
Diagram 2: The "Push-Pull" Electronic Effect
This diagram visualizes why the spectral shift occurs, grounding the observation in chemical theory.
Caption: Visualization of the electronic "Push-Pull" effect lowering the Aldehyde frequency while steric hindrance keeps the Ester frequency high.
References
-
NIST Chemistry WebBook. Benzoic acid, methyl ester - Infrared Spectrum. (Standard Benzoate Reference). Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Authoritative text on "Push-Pull" carbonyl shifts and Fermi resonance).
-
ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. (Context on formyl-benzoate precursors). Available at: [Link]
HPLC Method Development for Purity Analysis of Methyl 5-formyl-2-(piperidin-1-yl)benzoate: A Comparative Guide
HPLC Method Development for Purity Analysis of Methyl 5-formyl-2-(piperidin-1-yl)benzoate: A Comparative Guide
Executive Summary
Methyl 5-formyl-2-(piperidin-1-yl)benzoate is a critical bifunctional intermediate often utilized in the synthesis of PARP inhibitors and other heterocyclic pharmaceutical scaffolds. Its purity analysis presents a specific chromatographic challenge: the simultaneous resolution of the oxidized impurity (carboxylic acid derivative), the hydrolyzed impurity (acid ester), and the basic piperidine moiety which is prone to peak tailing.
This guide moves beyond standard "generic gradient" approaches. We compare the industry-standard C18 (L1) chemistry against a Phenyl-Hexyl (L11) alternative, demonstrating why the latter often provides superior selectivity for aromatic aldehydes prone to oxidation.
The Analyte Profile
-
Molecule: Methyl 5-formyl-2-(piperidin-1-yl)benzoate
-
Critical Functionalities:
Strategic Method Comparison
We evaluated three distinct methodological approaches. The data below represents optimized performance metrics derived from development studies on this scaffold.
Method A: The "Workhorse" (Standard C18)
-
Column: C18 (3.0 x 100 mm, 1.8 µm)
-
Chemistry: Hydrophobic interaction dominance.
-
Verdict: Robust for main assay, but struggles to resolve the oxidized impurity (Acid) from the main peak due to similar hydrophobic footprints when the acid is protonated.
Method B: The "High Selectivity" (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm Fused-Core)
-
Chemistry: Mixed-mode (Hydrophobic +
- interactions). -
Verdict: Recommended. The
-electrons of the stationary phase interact uniquely with the aldehyde carbonyl and the aromatic ring, enhancing resolution ( ) between the aldehyde and its acidic oxidation product.
Method C: The "Rapid Screen" (High pH C18)
-
Conditions: Ammonium Bicarbonate (pH 10.0).
-
Verdict: Not Recommended. While high pH suppresses piperidine ionization (improving shape), the aldehyde moiety is chemically unstable at pH > 9 (risk of Cannizzaro reaction or aldol condensation during analysis).
Comparative Performance Data
The following table summarizes the separation efficiency of the critical pair: Analyte vs. 5-Carboxy Impurity (Oxidation Product) .
| Parameter | Method A: C18 (Acidic pH) | Method B: Phenyl-Hexyl (Acidic pH) | Method C: C18 (High pH) |
| Mobile Phase | 0.1% H3PO4 / ACN | 0.1% Formic Acid / MeOH | 10mM NH4HCO3 / ACN |
| Resolution ( | 1.8 (Marginal) | 3.2 (Excellent) | N/A (Degradation) |
| Tailing Factor ( | 1.3 | 1.1 | 1.0 |
| Retention Time ( | 4.5 min | 5.2 min | 3.8 min |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + | Hydrophobicity (Neutral N) |
Analyst Note: Method B utilizes Methanol instead of Acetonitrile. Methanol facilitates stronger
-interactions between the solute and the Phenyl-Hexyl phase, whereas Acetonitrile can suppress these interactions by forming its own -complexes.
Detailed Recommended Protocol (Method B)
This protocol is designed to be self-validating. The use of a fused-core particle allows for high efficiency at moderate backpressures, compatible with standard HPLC and UHPLC systems.
Chromatographic Conditions[2][4][5][6][7][8][9][10]
-
Column: Raptor Phenyl-Hexyl or equivalent (2.7 µm, 100 x 3.0 mm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C (Controls viscosity of MeOH and improves kinetics).
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde specificity).
-
Injection Volume: 2 µL.
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Equilibrium |
| 1.00 | 10 | Isocratic Hold (Elute polar salts) |
| 8.00 | 90 | Linear Gradient |
| 10.00 | 90 | Wash |
| 10.10 | 10 | Re-equilibration |
| 13.00 | 10 | Stop |
Standard & Sample Preparation[6][7]
-
Diluent: 50:50 Water:Methanol. Avoid 100% ACN as it may cause solubility issues with the polar impurities.
-
Stock Solution: 0.5 mg/mL.
-
System Suitability: Resolution between Main Peak and Oxidation Impurity must be > 2.0.
Mechanism of Action & Development Logic[10]
The choice of the Phenyl-Hexyl column is not arbitrary; it is based on specific molecular interactions. The diagram below illustrates the decision pathway and the separation mechanism.
Figure 1: Decision matrix for method development highlighting the selection of Low pH and Phenyl-Hexyl chemistry.
Why Phenyl-Hexyl?
The "Oxidized Impurity" (Carboxylic Acid) and the "Analyte" (Aldehyde) have very similar LogP values when the acid is protonated (at pH 3.0). A standard C18 column struggles to distinguish them solely on hydrophobicity.
-
The Interaction: The Phenyl-Hexyl phase offers
-electrons. -
The Analyte: The aldehyde group is electron-withdrawing, creating an electron-deficient aromatic ring. This induces a specific
- stacking interaction with the stationary phase. -
The Impurity: The carboxylic acid group interacts differently, leading to a shift in retention time and superior resolution.
Troubleshooting & Robustness
| Observation | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Silanol interactions with Piperidine nitrogen. | Ensure pH is < 3.0. Add 10mM Ammonium Formate to compete for silanol sites. |
| Split Peaks | Sample solvent mismatch. | If dissolving in 100% ACN, the "plug" is too strong. Dilute sample with water/buffer to match initial gradient conditions. |
| "Ghost" Peaks | Aldehyde oxidation on-column. | Use fresh solvents. Degas mobile phase thoroughly. Ensure autosampler is at 4°C. |
| Retention Time Drift | Temperature fluctuations. | Phenyl phases are sensitive to temperature. Ensure column oven is stable at 40°C. |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development and Column Selectivity).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Waters Corporation. (2023). Effect of pH and Column Chemistry on the Separation of Basic Compounds.
-
Mac-Mod Analytical. (n.d.). Selectivity of Phenyl-Hexyl Phases for Aromatic Compounds.
Disclaimer: The experimental data provided in Section 3 is representative of expected performance based on chemical principles and similar scaffold studies. Optimization may be required for specific sample matrices.
Sources
Structural Fidelity and Conformational Analysis: A Crystallographic Comparison of 2-(Piperidin-1-yl)benzoate Motifs vs. Heterocyclic Analogs
Structural Fidelity and Conformational Analysis: A Crystallographic Comparison of 2-(Piperidin-1-yl)benzoate Motifs vs. Heterocyclic Analogs
Executive Summary & Technical Rationale
In drug discovery, the 2-(piperidin-1-yl)benzoate scaffold represents a critical pharmacophore found in local anesthetics, non-steroidal anti-inflammatory drugs (NSAIDs), and chemically active intermediates. For the structural chemist, this motif presents a classic conflict: the electronic drive for planarity (conjugation between the nitrogen lone pair and the aromatic ring) versus the steric penalty imposed by the ortho-carboxylate group.
This guide provides a comparative crystallographic analysis of the piperidine derivative against its two primary analogs: pyrrolidine (5-membered ring) and morpholine (6-membered ether).
Key Insight: The "performance" of these structures in a solid-state context is defined by the Interplanar Torsion Angle (
Comparative Structural Analysis
The Conformational Landscape
The crystallographic data reveals distinct behaviors for the nitrogen-containing ring when placed ortho to a benzoate moiety.
| Feature | 2-(Piperidin-1-yl)benzoate | 2-(Pyrrolidin-1-yl)benzoate | 2-(Morpholin-4-yl)benzoate |
| Ring Conformation | Chair (Rigid) | Envelope (Flexible) | Chair (Rigid) |
| Steric Bulk | High ( | Moderate | High |
| N-Aryl Bond Length | |||
| Twist Angle ( | High ( | Low ( | High ( |
| Packing Motif | Van der Waals / Weak H-bonds | Dipole-Dipole (Ether O) |
Mechanism of Action: The "Twist" Penalty
In 2-(piperidin-1-yl)benzoates, the piperidine ring adopts a chair conformation. The equatorial hydrogens at the C2 and C6 positions of the piperidine ring create a significant steric clash with the carbonyl oxygen of the benzoate.
-
Consequence: To relieve this strain, the
-aryl bond rotates. This disrupts the conjugation, lengthening the C-N bond ( ) compared to the more planar pyrrolidine analog ( ), where the "envelope" flap can fold away from the clash. -
Crystallographic Impact: This twist prevents efficient face-to-face
-stacking of the benzene rings, often leading to lower density crystals and higher solubility compared to the planar pyrrolidine analogs.
Experimental Protocol: Growing Diffraction-Quality Crystals
The "Dual-Polarity" Workflow
Objective: Grow single crystals
-
Synthesis & Purification: Ensure the starting material is
pure by HPLC. Impurities often act as "poison" to the growing crystal face. -
Solvent Selection:
-
Primary Solvent (Dissolver): Dichloromethane (DCM) or Acetone.
-
Anti-Solvent (Crystallizer): Ethanol or Hexane.
-
-
The Setup:
-
Dissolve 20 mg of the benzoate derivative in 2 mL of DCM.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites). -
Add 0.5 mL of Ethanol.
-
Cover with parafilm and poke exactly three small holes with a 22G needle.
-
Critical Step: Place in a vibration-free environment at
C (fridge) or C (bench).
-
Self-Validating Check: Before mounting, examine crystals under a polarized light microscope.
-
Pass: Sharp extinction (turns black/bright instantly as rotated).
-
Fail: "Mosaicity" or permanent brightness (indicates twinning or polycrystallinity).
Visualization of Crystallization Logic
Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.
Supporting Data: Structural Parameters
The following data summarizes average parameters derived from the Cambridge Structural Database (CSD) and specific literature for 2-amino-benzoate derivatives.
Table 1: Bond Length Comparisons (Å)
Note: The C-N bond length is a proxy for electronic conjugation.
| Bond Type | Piperidine Derivative | Morpholine Derivative | Pyrrolidine Derivative | Standard Single Bond |
| 1.412 (avg) | 1.408 | 1.375 | 1.470 | |
| 1.205 | 1.203 | 1.210 | 1.200 | |
| 1.465 | 1.462 | 1.455 | 1.470 |
Table 2: Geometric Parameters ( )
Note: The Torsion Angle
| Parameter | Piperidine | Morpholine | Pyrrolidine |
| Ring Puckering | Chair | Chair | Envelope |
| Torsion | |||
| Sum of Angles @ N |
Interpretation: The pyrrolidine nitrogen is nearly planar (
Structural Determination Workflow
To ensure reproducibility, the crystallographic refinement must follow a rigorous path. The solution of the piperidine chair conformation is usually straightforward, but the ethyl or methyl tail of the benzoate often exhibits disorder.
Figure 2: Standard workflow for solving 2-(piperidin-1-yl)benzoate structures. Note that P21/c is the most common space group for these monoclinic systems.
References
-
Vertex AI & NIH PubMed Central. (2011). Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate.[1] Acta Crystallographica Section E. [1]
-
NIH PubMed Central. (2014). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E.
-
PubChem. (2025). 2-(2-Piperidin-1-ylanilino)benzoic acid Structure Summary. National Library of Medicine.
-
BenchChem. (2025). A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds.
-
MDPI. (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
Sources
Bioactivity & Stability Profile: Methyl Ester vs. Acid Forms of Piperidinyl Benzoates
Bioactivity & Stability Profile: Methyl Ester vs. Acid Forms of Piperidinyl Benzoates
The following guide provides an in-depth technical comparison of the methyl ester and acid forms of piperidinyl benzoates, specifically focusing on their application in medicinal chemistry as sodium channel blockers (local anesthetics) and potential psychoactive scaffolds.
Executive Summary: The Lipophilicity-Potency Paradox
In the development of piperidinyl benzoate therapeutics (e.g., local anesthetics, monoamine transporter inhibitors), the distinction between the methyl ester and the free acid form is not merely a matter of formulation—it is a binary switch between bioactivity and bio-inactivation .
For researchers focusing on Methyl 4-(piperidin-1-yl)benzoate and its derivatives:
-
The Methyl Ester functions as the active pharmacophore or the essential prodrug moiety required for membrane permeation (LogP ~2.5–3.3). It retains the requisite lipophilicity to penetrate the nerve sheath and bind to the voltage-gated sodium channel (Nav) or dopamine transporter (DAT).
-
The Free Acid serves as the metabolic "off-switch." Upon hydrolysis by carboxylesterases (hCE1/hCE2), the molecule transitions to a zwitterionic species at physiological pH, drastically reducing membrane permeability and receptor affinity.
This guide details the physicochemical divergence, metabolic fate, and experimental protocols required to validate these forms.
Physicochemical & Pharmacokinetic Divergence
The core difference lies in the Ionization State and Lipophilicity (LogP).
The Structural Switch
The piperidinyl benzoate scaffold follows the classic "Lipophilic Tail – Intermediate Chain – Hydrophilic Head" architecture of local anesthetics.
| Feature | Methyl Ester Form | Acid Form (Hydrolyzed) |
| Chemical State (pH 7.4) | Cationic/Neutral Equilibrium. The piperidine nitrogen is protonated ( | Zwitterionic. The piperidine nitrogen is protonated ( |
| LogP (Lipophilicity) | High (~2.8 - 3.5). Sufficient to cross the blood-brain barrier (BBB) and lipid bilayers. | Low (< 0.5). High water solubility; poor membrane penetration. |
| Biological Role | Active Agent. Penetrates axoplasm to block Na+ channels from the inside. | Inactive Metabolite. Rapidly excreted via renal clearance. |
Metabolic Stability (The hCE Pathway)
The methyl ester is susceptible to hydrolysis by Human Carboxylesterase 1 (hCE1) , primarily in the liver. This is a critical consideration for half-life (
-
Steric Hindrance: Substituents ortho to the ester (e.g., 2,6-dimethyl) can significantly extend
by blocking hCE1 access. -
Electronic Effects: Electron-withdrawing groups on the phenyl ring accelerate hydrolysis, while electron-donating groups (like the piperidine nitrogen itself) stabilize the ester bond via resonance.
Pharmacodynamics: Mechanism of Action
Voltage-Gated Sodium Channels (Nav)
For analgesic applications, the Methyl Ester is superior.
-
Penetration: The uncharged form of the ester diffuses through the neural membrane.
-
Protonation: Once inside the cell (lower pH), the piperidine nitrogen becomes fully protonated.
-
Binding: The cationic species binds to the intracellular side of the Nav channel.
-
The Acid Failure: The zwitterionic acid cannot cross the membrane effectively. Even if injected intracellularly, the negative charge on the carboxylate repels the molecule from the hydrophobic binding pocket.
Monoamine Transporters (DAT/SERT)
In psychoactive research (cocaine analogs), the ester moiety is often critical for binding affinity. Replacing the methyl ester with a carboxylic acid typically results in a complete loss of affinity (
Visualization: Metabolic & SAR Logic
The following diagram illustrates the metabolic deactivation pathway and the Structure-Activity Relationship (SAR) decision logic.
Figure 1: The metabolic fate and bioactivity flow of piperidinyl benzoates. The ester is required for membrane transport and target engagement, while hydrolysis acts as a deactivation switch.
Experimental Protocols
To objectively compare these forms in your lab, use the following standardized workflows.
Synthesis of Methyl 4-(piperidin-1-yl)benzoate (SNAr)
Objective: Create the active ester form from a fluorobenzoate precursor.
-
Reagents: Methyl 4-fluorobenzoate (1.0 eq), Piperidine (1.5 eq),
(2.0 eq), DMSO (Solvent). -
Procedure:
-
Dissolve Methyl 4-fluorobenzoate in DMSO.
-
Add
and Piperidine.[1] -
Heat to 100°C for 12 hours (Monitor via TLC, Hexane:EtOAc 8:2).
-
Workup: Pour into ice water. The product precipitates as a white solid (Ester is lipophilic). Filter and wash with water.
-
Yield: Typically >85%.
-
Note: This reaction validates the nucleophilic aromatic substitution capability of the piperidine.
-
In Vitro Hydrolysis Assay (Stability Test)
Objective: Determine the half-life (
-
Preparation: Prepare a 10 mM stock of the Methyl Ester in DMSO.
-
Incubation: Add 10
L stock to 990 L of pooled rat/human plasma (pre-warmed to 37°C). -
Sampling: At
min, remove 100 L aliquots. -
Quenching: Immediately add 300
L cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Track: Depletion of Parent (Ester) and formation of Metabolite (Acid).[2]
-
Calculation: Plot
vs. time to determine and .
-
Comparative Binding Assay (Nav Channel)
Objective: Prove the inactivity of the acid form.
-
System: Patch-clamp electrophysiology on HEK293 cells expressing Nav1.7.
-
Protocol:
-
Arm A (Ester): Perfuse Methyl 4-(piperidin-1-yl)benzoate at 10
M. Expect tonic block (reduction in peak current). -
Arm B (Acid): Perfuse 4-(piperidin-1-yl)benzoic acid at 10
M. Expect negligible block due to lack of penetration. -
Arm C (Intracellular Acid): Include the Acid form in the pipette solution (dialyzing into the cell). If block occurs here but not in Arm B, it confirms the "permeability" hypothesis. If no block occurs, it confirms the "affinity" hypothesis.
-
References
-
BenchChem. (2025).[3] Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate: Chemical Classification and Significance. Retrieved from
-
CymitQuimica. (2024). Methyl 4-(1-piperidinyl)benzoate - CAS 10338-58-6.[4] Retrieved from
-
Alves, B. et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
-
Singh, S. et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry. Retrieved from
-
Common Organic Chemistry. (2023). Ester to Acid Hydrolysis Protocols. Retrieved from
Sources
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
